JNJ-28312141 free base

Catalog No.
S531293
CAS No.
885692-52-4
M.F
C26H32N6O2
M. Wt
460.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
JNJ-28312141 free base

CAS Number

885692-52-4

Product Name

JNJ-28312141 free base

IUPAC Name

5-cyano-N-[2-(cyclohexen-1-yl)-4-[1-[2-(dimethylamino)acetyl]piperidin-4-yl]phenyl]-1H-imidazole-2-carboxamide

Molecular Formula

C26H32N6O2

Molecular Weight

460.6 g/mol

InChI

InChI=1S/C26H32N6O2/c1-31(2)17-24(33)32-12-10-18(11-13-32)20-8-9-23(22(14-20)19-6-4-3-5-7-19)30-26(34)25-28-16-21(15-27)29-25/h6,8-9,14,16,18H,3-5,7,10-13,17H2,1-2H3,(H,28,29)(H,30,34)

InChI Key

GUBJNPWVIUFSTR-UHFFFAOYSA-N

SMILES

CN(C)CC(=O)N1CCC(CC1)C2=CC(=C(C=C2)NC(=O)C3=NC=C(N3)C#N)C4=CCCCC4

Solubility

Soluble in DMSO

Synonyms

JNJ-28312141; JNJ28312141; JNJ 28312141; JNJ-28312141 HCl; JNJ-28312141 hydrochloride

Canonical SMILES

CN(C)CC(=O)N1CCC(CC1)C2=CC(=C(C=C2)NC(=O)C3=NC=C(N3)C#N)C4=CCCCC4

Description

The exact mass of the compound JNJ-28312141 free base is 496.2354 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

JNJ-28312141 free base is a novel compound recognized for its role as an inhibitor of the colony-stimulating factor-1 receptor and the FMS-related receptor tyrosine kinase-3. This compound is particularly notable for its potential applications in oncology, specifically targeting solid tumors, bone metastases, and acute myeloid leukemia. Its molecular formula is C26H32N6O2, and it has a molecular weight of 460.6 g/mol .

  • JNJ-28312141 is designed to inhibit two key enzymes: CSF1R and FLT3 [].
  • CSF1R plays a role in the growth and survival of certain immune cells, while FLT3 is involved in the development of blood cells. Mutations in FLT3 are associated with some types of leukemia [].
  • By inhibiting these enzymes, JNJ-28312141 may disrupt cancer cell growth and survival pathways, potentially leading to tumor regression [].
  • The exact details of the mechanism require further research.
  • As an investigational drug, information on the safety profile and potential hazards of JNJ-28312141 is limited.
  • Preclinical studies are likely ongoing to assess its toxicity and potential side effects [].

Mechanism of Action:

Researchers are interested in understanding how JNJ-28312141 free base works at the molecular level to inhibit cancer cell growth. Studies suggest that it targets a protein called Bruton's tyrosine kinase (BTK). BTK is a signaling molecule involved in B-cell maturation and function. Inhibiting BTK activity may disrupt the growth and survival of cancer cells derived from B-cells, a type of white blood cell.

Preclinical Studies:

JNJ-28312141 free base has shown promise in preclinical studies, which are experiments conducted in cells or animals before human trials. Studies have evaluated its effectiveness in cell lines derived from various cancers, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL) [].

That typically include:

  • Starting Materials: The synthesis begins with appropriate precursors that contain the necessary functional groups for receptor inhibition.
  • Reactions: Key reactions may include amination, alkylation, and cyclization processes to build the complex structure of JNJ-28312141.
  • Purification: After synthesis, the compound is purified using techniques such as chromatography to ensure high purity levels suitable for biological testing .

JNJ-28312141 exhibits significant biological activity as an inhibitor of colony-stimulating factor-1 receptor and FMS-related receptor tyrosine kinase-3. In preclinical studies, it has demonstrated efficacy in reducing tumor growth and preventing bone erosion associated with tumor-induced processes. Its oral bioavailability makes it a candidate for therapeutic use in various malignancies, particularly those resistant to conventional therapies .

JNJ-28312141 has several promising applications in medical research and therapeutic development:

  • Oncology: It is primarily being investigated for its efficacy against solid tumors and hematological malignancies.
  • Bone Metastases: The compound shows potential in treating bone metastases, which are common in cancers like breast and prostate cancer.
  • Research Tool: It serves as a valuable tool in understanding the biology of colony-stimulating factor-1 receptor signaling pathways and their role in tumorigenesis .

Studies on JNJ-28312141 have focused on its interactions with various biological targets:

  • Receptor Binding: The compound’s ability to bind selectively to colony-stimulating factor-1 receptor and FMS-related receptor tyrosine kinase-3 has been characterized through binding assays.
  • Synergistic Effects: Research is ongoing to explore potential synergistic effects when used in combination with other anticancer agents, which may enhance therapeutic outcomes .

Several compounds share structural or functional similarities with JNJ-28312141. Below is a comparison highlighting its uniqueness:

Compound NameTarget ReceptorUnique Features
JNJ-28312141Colony-stimulating factor-1 receptorDual inhibition of colony-stimulating factor-1 receptor and FMS-related receptor tyrosine kinase-3
PLX3397Colony-stimulating factor-1 receptorFocuses more on macrophage modulation
KW-2449FMS-related receptor tyrosine kinase-3Primarily targets hematological malignancies
GilteritinibFMS-related receptor tyrosine kinase-3Specific for acute myeloid leukemia

JNJ-28312141's dual action on both receptors sets it apart from many other inhibitors that target only one pathway, potentially leading to broader therapeutic effects.

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

3.1

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

460.25867428 g/mol

Monoisotopic Mass

460.25867428 g/mol

Heavy Atom Count

34

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

YKQ241VJ92

Wikipedia

JNJ-28312141 free base
JNJ-28312141

Dates

Modify: 2023-08-15
1: Coniglio S, Miller I, Symons M, Segall JE. Coculture Assays to Study Macrophage and Microglia Stimulation of Glioblastoma Invasion. J Vis Exp. 2016 Oct 20;(116). doi: 10.3791/53990. PubMed PMID: 27805587.
2: Illig CR, Manthey CL, Wall MJ, Meegalla SK, Chen J, Wilson KJ, Ballentine SK, Desjarlais RL, Schubert C, Crysler CS, Chen Y, Molloy CJ, Chaikin MA, Donatelli RR, Yurkow E, Zhou Z, Player MR, Tomczuk BE. Optimization of a potent class of arylamide colony-stimulating factor-1 receptor inhibitors leading to anti-inflammatory clinical candidate 4-cyano-N-[2-(1-cyclohexen-1-yl)-4-[1-[(dimethylamino)acetyl]-4-piperidinyl]pheny l]-1H-imidazole-2-carboxamide (JNJ-28312141). J Med Chem. 2011 Nov 24;54(22):7860-83. doi: 10.1021/jm200900q. Epub 2011 Oct 31. PubMed PMID: 22039836.
3: Manthey CL, Johnson DL, Illig CR, Tuman RW, Zhou Z, Baker JF, Chaikin MA, Donatelli RR, Franks CF, Zeng L, Crysler C, Chen Y, Yurkow EJ, Boczon L, Meegalla SK, Wilson KJ, Wall MJ, Chen J, Ballentine SK, Ott H, Baumann C, Lawrence D, Tomczuk BE, Molloy CJ. JNJ-28312141, a novel orally active colony-stimulating factor-1 receptor/FMS-related receptor tyrosine kinase-3 receptor tyrosine kinase inhibitor with potential utility in solid tumors, bone metastases, and acute myeloid leukemia. Mol Cancer Ther. 2009 Nov;8(11):3151-61. doi: 10.1158/1535-7163.MCT-09-0255. Epub 2009 Nov 3. PubMed PMID: 19887542.

Explore Compound Types